

An In-depth Technical Guide to the Structure and Sequence of OD1 Toxin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and functional characteristics of the **OD1** toxin, a potent modulator of voltage-gated sodium channels. It is intended to serve as a technical resource for researchers and professionals involved in toxinology, pharmacology, and drug development.

Introduction

OD1 is a scorpion toxin originally isolated from the venom of the Iranian yellow scorpion, Odonthobuthus doriae.[1][2] It has garnered significant scientific interest due to its potent and selective modulation of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, which is a key player in pain signaling.[3][4][5] This makes **OD1** a valuable pharmacological tool for studying the structure and function of these channels and a potential lead compound for the development of novel analgesics.[6] This document details the primary structure, three-dimensional conformation, and functional activity of **OD1**, along with the experimental protocols used for its characterization.

Structure and Sequence of OD1 Toxin

The primary structure of **OD1** was determined through a combination of Edman degradation and mass spectrometry.[7][8][9] The toxin is a 65-amino acid polypeptide with a molecular weight of approximately 7206.1 Da.[10] Its structure is stabilized by four disulfide bridges, which are crucial for its proper folding and biological activity.[6]



Amino Acid Sequence

The single-letter amino acid sequence of **OD1** is as follows:

GVRDAYIADDKNCVYTCASNGYCNTECTKNGAESGYCQWIGRYGNACWCIKLPDEVPIRIPGKCR[7]

[11]

Disulfide Bridge Connectivity

The four disulfide bridges in **OD1** connect the cysteine residues in the following pattern:

- Cys13 Cys64
- Cys17 Cys37
- Cys23 Cys47
- Cys27 Cys49[6][10]

Three-Dimensional Structure

The three-dimensional structure of chemically synthesized **OD1** was determined by X-ray crystallography to a resolution of 1.8 Å.[12][13] The structure reveals a typical α -scorpion toxin fold, characterized by a short α -helix and a three-stranded antiparallel β -sheet.[6][13] This compact, stable structure is essential for its interaction with the voltage-gated sodium channel.

Quantitative Data Summary

The following tables summarize the key quantitative data for the **OD1** toxin.

Physicochemical Properties	Value	Reference
Molecular Weight	7206.1 Da	[10]
Number of Amino Acids	65	[8][14]
Formula	C308H466N90O95S8	[10]
Extinction Coefficient	Not Reported	
Isoelectric Point (pl)	Not Reported	



Structural Parameters	Value	Reference
PDB ID	4HHF	
Resolution	1.8 Å	[12][13]
R-value	Not Reported	
R-free	Not Reported	_
Ramachandran Plot	Not Reported	_
B: 1 : 14 :: ' (EOF		
Biological Activity (EC50 Values)	Value	Reference
	Value 7 nM	Reference [10]
Values)		
Values) rat Nav1.7	7 nM	[10]
Values) rat Nav1.7 human Nav1.4	7 nM 10 nM	[10]
Values) rat Nav1.7 human Nav1.4 rat Nav1.6	7 nM 10 nM 47 nM	[10] [10] [10]

Experimental Protocols

This section details the methodologies employed for the purification, sequencing, synthesis, structural determination, and functional characterization of the **OD1** toxin.

Purification of Native OD1 Toxin

OD1 was originally isolated from the venom of Odonthobuthus doriae through a multi-step chromatographic process.[9]

Experimental Workflow for **OD1** Toxin Purification





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Caption: Workflow for the purification of native **OD1** toxin from scorpion venom.

- Step 1: Gel Filtration Chromatography: The crude venom was first fractionated by gel filtration to separate components based on size.[9]
- Step 2: Ion Exchange Chromatography: The fraction containing **OD1** was then subjected to ion exchange chromatography to separate molecules based on their net charge.[9]
- Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involved RP-HPLC, which separates molecules based on their hydrophobicity, yielding pure **OD1** toxin.[9]

Amino Acid Sequencing

The primary sequence of the purified **OD1** toxin was determined using a combination of the following techniques:

- Edman Degradation: This method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified.
- Mass Spectrometry: The molecular mass of the intact toxin and its fragments (generated by enzymatic cleavage) were determined by MALDI-TOF mass spectrometry to confirm the sequence and post-translational modifications.[7][9]

Chemical Synthesis

Due to the low abundance of **OD1** in the native venom, chemical synthesis is the preferred method for obtaining larger quantities for research. The synthesis of **OD1** was achieved through native chemical ligation.[12][13]

Experimental Workflow for **OD1** Toxin Chemical Synthesis



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Caption: Workflow for the chemical synthesis of **OD1** toxin.

- Step 1: Solid-Phase Peptide Synthesis (SPPS): Three unprotected peptide segments corresponding to the OD1 sequence were synthesized.[12][13]
- Step 2: Native Chemical Ligation: The three peptide fragments were joined together in a specific order using native chemical ligation to form the full-length linear peptide.[12][13]
- Step 3: Oxidative Folding: The linear peptide was then subjected to oxidative folding conditions to facilitate the correct formation of the four disulfide bridges.
- Step 4: Purification: The final folded and active synthetic **OD1** toxin was purified using RP-HPLC.

X-ray Crystallography

The three-dimensional structure of the synthetic **OD1** toxin was determined by X-ray crystallography.

- Crystallization: The purified synthetic OD1 was crystallized to obtain well-ordered crystals suitable for X-ray diffraction.
- Data Collection: The crystals were exposed to a high-intensity X-ray beam, and the resulting diffraction pattern was recorded.
- Structure Determination and Refinement: The diffraction data was processed to calculate an electron density map, from which the atomic coordinates of the toxin were determined and refined to a resolution of 1.8 Å.[12][13]

Electrophysiological Characterization

The functional activity of **OD1** on voltage-gated sodium channels was assessed using the twoelectrode voltage-clamp technique on Xenopus laevis oocytes expressing specific Nav channel subtypes.[3][7][11]

Experimental Workflow for Electrophysiological Analysis





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Caption: Workflow for the functional characterization of **OD1** toxin.

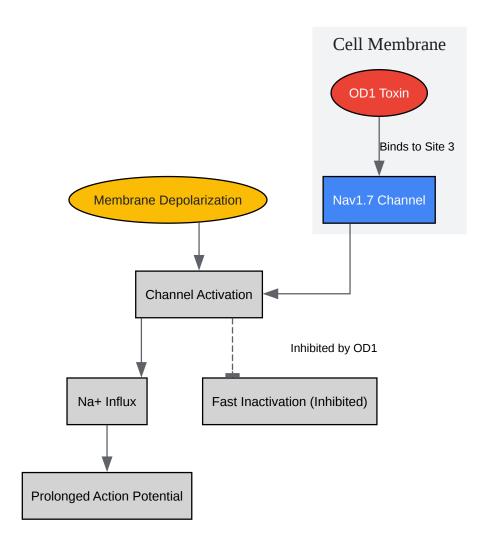
- Oocyte Preparation and cRNA Injection:Xenopus laevis oocytes were surgically removed and injected with cRNA encoding the desired voltage-gated sodium channel α- and β-subunits.
- Incubation: The injected oocytes were incubated for 2-5 days to allow for the expression of the channels on the oocyte membrane.
- Two-Electrode Voltage-Clamp Recording: The oocytes were placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and the other for current injection. The membrane potential was clamped at a holding potential (e.g., -90 mV), and depolarizing voltage steps were applied to elicit sodium currents.[6] **OD1** was applied to the bath solution, and the changes in the sodium current were recorded.
- Data Analysis: The recorded currents were analyzed to determine the effect of **OD1** on channel gating properties, such as activation, inactivation, and recovery from inactivation. Dose-response curves were generated to calculate the EC50 values.

Mechanism of Action

OD1 is a potent modulator of voltage-gated sodium channels, with a particularly high affinity for the Nav1.7 subtype.[3][4][5] Its primary mechanism of action is the inhibition of fast inactivation.[10] It binds to site 3 on the channel, which is located on the extracellular loop connecting the S3 and S4 segments of domain IV.[15] This binding is thought to trap the domain IV voltage sensor in its activated state, thereby preventing the channel from entering the fast-inactivated state.[15] This leads to a prolonged influx of sodium ions during an action potential.

Signaling Pathway of **OD1** Toxin on Nav1.7 Channel





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Caption: Mechanism of action of **OD1** toxin on the Nav1.7 voltage-gated sodium channel.

Conclusion

The **OD1** toxin represents a fascinating and powerful tool for the study of voltage-gated sodium channels. Its well-defined structure, potent biological activity, and selectivity for the Nav1.7 channel make it an invaluable molecular probe. The detailed experimental protocols outlined in this guide provide a foundation for researchers to utilize **OD1** in their own investigations, paving the way for a deeper understanding of sodium channel function and the development of novel therapeutics for pain and other channelopathies.



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